molecular formula C10H18O2 B12712597 8-Hydroxy-p-menthan-3-one CAS No. 3304-24-3

8-Hydroxy-p-menthan-3-one

Cat. No.: B12712597
CAS No.: 3304-24-3
M. Wt: 170.25 g/mol
InChI Key: QNZZGEDTDYWNFN-UHFFFAOYSA-N
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Description

. This compound is part of the p-menthane family, which includes various monoterpenes known for their aromatic properties and applications in different industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-p-menthan-3-one typically involves the hydroxylation of p-menthan-3-one. One common method includes the use of oxidizing agents such as hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the desired position on the p-menthan-3-one molecule .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of biocatalysts, such as enzymes, is also explored to achieve more environmentally friendly and efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-p-menthan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of p-menthan-3-one, such as ketones, alcohols, and substituted cyclohexanones .

Scientific Research Applications

8-Hydroxy-p-menthan-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammation and pain.

    Industry: It is used in the fragrance and flavor industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of 8-Hydroxy-p-menthan-3-one involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-p-menthan-3-one is unique due to the presence of the hydroxyl group at the 8th position, which imparts distinct chemical and biological properties. This functional group enhances its solubility in water and its ability to form hydrogen bonds, making it more reactive in certain chemical reactions and potentially more effective in biological applications .

Properties

IUPAC Name

2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-8,12H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZZGEDTDYWNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)C1)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20954657
Record name 2-(2-Hydroxypropan-2-yl)-5-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3304-24-3
Record name Cyclohexanone, 2-(1-hydroxy-1-methylethyl)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003304243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxypropan-2-yl)-5-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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